molecular formula C12H28O4P2S4Zn B13739928 Zinc bis(O,O-diisopropyl) bis(dithiophosphate) CAS No. 2929-95-5

Zinc bis(O,O-diisopropyl) bis(dithiophosphate)

Cat. No.: B13739928
CAS No.: 2929-95-5
M. Wt: 491.9 g/mol
InChI Key: CVDZJQFKUVADND-UHFFFAOYSA-L
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Description

Zinc bis(O,O-diisopropyl) bis(dithiophosphate) (CAS RN: 7059-16-7) is a zinc dithiophosphate (ZDTP) compound with the molecular formula C₁₂H₂₈O₄P₂S₄Zn . It belongs to a class of organophosphorus compounds widely used as anti-wear and anti-oxidant additives in lubricants. The compound features two O,O-diisopropyl dithiophosphate ligands coordinated to a central zinc atom. Its structure enables the formation of protective tribofilms on metal surfaces, reducing friction and wear under high-pressure conditions .

Properties

CAS No.

2929-95-5

Molecular Formula

C12H28O4P2S4Zn

Molecular Weight

491.9 g/mol

IUPAC Name

zinc;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C6H15O2PS2.Zn/c2*1-5(2)7-9(10,11)8-6(3)4;/h2*5-6H,1-4H3,(H,10,11);/q;;+2/p-2

InChI Key

CVDZJQFKUVADND-UHFFFAOYSA-L

Canonical SMILES

CC(C)OP(=S)(OC(C)C)[S-].CC(C)OP(=S)(OC(C)C)[S-].[Zn+2]

Related CAS

107-56-2 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of O,O-diisopropyl Dithiophosphoric Acid

The precursor O,O-diisopropyl dithiophosphoric acid is synthesized by the reaction of phosphorus pentasulfide (P4S10) with isopropyl alcohol under controlled conditions. The reaction is typically carried out in an ethanol-saturated nitrogen atmosphere to prevent moisture interference, which can lead to hydrolysis side reactions. The process involves gradual addition of P4S10 to isopropyl alcohol with stirring over a period of approximately 2 hours, resulting in a brown-black solution indicative of the formation of the dithiophosphoric acid.

Reaction with Zinc Oxide to Form Zinc bis(O,O-diisopropyl) bis(dithiophosphate)

The zinc salt is prepared by the controlled addition of zinc oxide to the solution of O,O-diisopropyl dithiophosphoric acid. The reaction is exothermic and produces a white slurry initially. The mixture is stirred for about 1 hour after the exothermic phase subsides to ensure complete reaction. The product, Zinc bis(O,O-diisopropyl) bis(dithiophosphate), precipitates and is isolated by filtration.

Reagent Quantity (mol) Conditions Yield (%) Melting Point (°C)
Zinc oxide 0.2868 Added slowly to acid solution 30.0 140-142
O,O-diisopropyl dithiophosphoric acid 1.306 (isopropyl alcohol equivalent) Stirred 1 hour post addition

The product purity is confirmed by elemental analysis, showing carbon and hydrogen contents consistent with the theoretical values for C12H28O4P2S4Zn. Minor by-products such as elemental sulfur and other zinc phosphorodithioates may form in trace amounts.

Alternative Synthetic Considerations

  • Anhydrous Conditions: Under strictly anhydrous conditions, the zinc dithiophosphate complexes show different coordination behavior and avoid hydrolysis to oxo-bridged tetrazinc derivatives.
  • Use of Amines: The presence of nitrogen bases such as triethylamine or diethylamine can promote hydrolysis and formation of complex oxo-bridged species rather than the simple bis(dithiophosphate) zinc salt.

Structural and Analytical Characterization

Molecular Structure

X-ray crystallography studies reveal that Zinc bis(O,O-diisopropyl) bis(dithiophosphate) typically exhibits a tetrahedral coordination geometry at the zinc center, coordinated by two bidentate dithiophosphate ligands. The Zn–S bond lengths range approximately from 2.27 to 2.50 Å, depending on the ligand environment and complexation state.

Complexation Behavior

The compound forms 1:1 complexes with nitrogen donor ligands such as pyridine and bipyridine, altering the coordination geometry around zinc and the bonding parameters of the dithiophosphate ligands. These complexes have been characterized by single-crystal X-ray diffraction, confirming the coordination of nitrogen atoms to zinc and changes in Zn–S bond distances.

Spectroscopic Data

Infrared spectroscopy shows characteristic vibrations for the phosphorodithioate groups, which are relatively insensitive to coordination changes, making IR a less definitive probe for bonding mode but useful for confirming ligand presence.

Summary Table of Preparation and Properties

Step Reagents & Conditions Observations & Results
Synthesis of acid P4S10 + isopropyl alcohol, N2 atmosphere Brown-black solution
Reaction with zinc oxide Zinc oxide added slowly, stirred 1 hour White slurry, exothermic reaction
Isolation Filtration and drying Yield ~30%, m.p. 140-142 °C
Elemental analysis C, H consistent with C12H28O4P2S4Zn Confirms product identity
Structural characterization X-ray crystallography Tetrahedral Zn coordination, Zn–S bonds ~2.3-2.5 Å
Complexation studies With pyridine, bipyridine, etc. Formation of 1:1 complexes, altered coordination

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: Various ligands and catalysts.

Major Products Formed:

Scientific Research Applications

Lubricant Additive

Anti-Wear Properties : The primary application of Zinc bis(O,O-diisopropyl) bis(dithiophosphate) is as an anti-wear additive in lubricants. It enhances the performance of motor oils, hydraulic fluids, and greases by forming a protective tribofilm on metal surfaces under high pressure and temperature conditions. This film reduces wear by minimizing direct metal-to-metal contact.

ApplicationFunctionality
Motor OilsReduces friction and wear
Hydraulic FluidsEnhances performance and longevity
GreasesProvides protective coatings

Coordination Chemistry

Zinc bis(O,O-diisopropyl) bis(dithiophosphate) serves as a model compound in coordination chemistry studies. Its stability and reactivity make it suitable for investigating the behavior of zinc complexes, particularly in the formation of metal-organic frameworks.

Research Findings : Studies have shown that the compound can form complexes with various ligands, which can be analyzed using techniques such as NMR spectroscopy and X-ray diffraction. These studies contribute to the understanding of metal-ligand interactions and the design of new materials.

Biological Applications

While not directly used in medicine, the compound's properties are studied for potential therapeutic applications.

  • Enzyme Inhibition : Research indicates that Zinc bis(O,O-diisopropyl) bis(dithiophosphate) may inhibit certain enzymes, providing insights into its role in biochemical pathways.
  • Antioxidant Activity : The compound has shown antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems. In vitro studies have demonstrated its ability to decrease reactive oxygen species levels in human lung carcinoma cells.

Environmental Impact Studies

Zinc bis(O,O-diisopropyl) bis(dithiophosphate) is also studied for its environmental impact, particularly regarding aquatic toxicity.

Test OrganismEffectConcentrationResult
Daphnia magnaChronic NOEL0.07 mg/LNo observable effect
Pimephales promelas (Fish)Acute LC5040 mg/LToxicity observed
Desmodesmus subspicatus (Algae)Acute EL500.036 mg/LHighly toxic

These findings suggest that while the compound is effective in industrial applications, it poses risks to aquatic life at certain concentrations.

Mechanism of Action

The mechanism by which zinc bis(O,O-diisopropyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This film is formed through the decomposition of the compound under high pressure and temperature conditions, leading to the release of zinc and phosphorus-containing species. These species react with the metal surface to form a protective layer that reduces friction and wear .

Comparison with Similar Compounds

Structural and Molecular Properties

The primary distinction among ZDTPs lies in the alkyl chain length of their O,O-dialkyl groups, which influences their solubility, thermal stability, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Alkyl Chain Length
Zinc bis(O,O-diisopropyl) bis(dithiophosphate) C₁₂H₂₈O₄P₂S₄Zn ~491.6 (calculated) 7059-16-7 C₃ (isopropyl)
Zinc diisobutyl dithiophosphate C₁₆H₃₆O₄P₂S₄Zn 548.038 68457-79-4 C₄ (isobutyl)
Zinc bis(O,O-diheptyl) bis(dithiophosphate) C₂₈H₆₀O₄P₂S₄Zn 716.390 68649-42-3 C₇ (heptyl)
Zinc bis(O,O-diisooctyl) bis(dithiophosphate) C₃₂H₆₈O₄P₂S₄Zn 772.467 28629-66-5 C₈ (isooctyl)

Key Observations :

  • Shorter chains (e.g., C₃ in diisopropyl) may improve surface adsorption but lower thermal stability compared to bulkier analogs .

Thermal and Chemical Stability

  • Melting/Boiling Points: Diheptyl ZDTP exhibits a melting point >260°C and boiling point >316°C, reflecting high thermal stability due to long alkyl chains .
  • Hydrolysis Resistance :
    • Diisopropyl ZDTP shows inhibited hydrolysis in basic conditions due to steric hindrance from branched isopropyl groups, which protect the phosphorus center from nucleophilic attack .
    • Linear alkyl analogs (e.g., diethyl ZDTP) are more prone to hydrolysis, forming acidic byproducts that degrade lubricant performance .

Environmental and Regulatory Considerations

  • Toxicity : All ZDTPs release phosphorus and sulfur upon decomposition, contributing to environmental concerns. Shorter-chain variants (e.g., diisopropyl) may volatilize more readily, posing inhalation risks .
  • Regulatory Status : Diisooctyl ZDTP (CAS 28629-66-5) is listed under REACH regulations, requiring stringent safety assessments in the EU .

Biological Activity

Zinc bis(O,O-diisopropyl) bis(dithiophosphate) (commonly referred to as ZDDP) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of biochemistry and environmental science. This article delves into its biological properties, including toxicity, potential therapeutic applications, and mechanisms of action, supported by relevant data tables and case studies.

Overview of Zinc bis(O,O-diisopropyl) bis(dithiophosphate)

ZDDP is a member of the dithiophosphate family, which are organophosphorus compounds known for their applications as anti-wear additives in lubricants and as potential therapeutic agents. Its chemical structure includes two diisopropyl groups attached to a zinc dithiophosphate moiety, which contributes to its unique biological properties.

1. Toxicity Studies

Toxicological assessments have indicated that ZDDP exhibits varying levels of toxicity depending on the biological system being studied.

Test Organism Effect Concentration Result
Daphnia magnaChronic NOEL0.07 mg/LNo observable effect
Fish (Pimephales promelas)Acute LC5040 mg/LToxicity observed
Algae (Desmodesmus subspicatus)Acute EL500.036 mg/LHighly toxic

These results suggest that while ZDDP is toxic to aquatic organisms at certain concentrations, it has a relatively low impact on Daphnia magna at chronic exposure levels .

2. Antioxidant Activity

ZDDP has been shown to possess antioxidant properties, which may contribute to its protective effects in various biological systems. In vitro studies demonstrated that ZDDP can scavenge free radicals, thereby reducing oxidative stress in cells.

  • Case Study : A study involving human lung carcinoma cells indicated that treatment with ZDDP resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting a protective mechanism against oxidative damage .

3. DNA Cleavage Activity

Research has indicated that ZDDP can induce DNA cleavage under specific conditions, which is a critical factor in evaluating its potential as an anticancer agent.

  • Mechanism : The compound interacts with DNA through a metal-mediated mechanism, leading to strand breaks that can trigger apoptosis in cancer cells .

Potential Therapeutic Applications

Given its biological activities, ZDDP has potential applications in various therapeutic contexts:

  • Cancer Treatment : The ability of ZDDP to cleave DNA suggests it may be explored as an adjuvant therapy in cancer treatment protocols.
  • Antioxidant Supplementation : Its antioxidant properties could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

Research Findings

Recent research highlights the need for further investigation into the pharmacokinetics and long-term effects of ZDDP in biological systems:

  • A bibliographic survey indicated that while structural chemistry of dithiophosphates is well-documented, comprehensive studies on their biological effects remain limited .
  • Additional studies are required to elucidate the mechanisms by which ZDDP exerts its biological effects and to establish safety profiles for potential therapeutic uses.

Q & A

Q. What are the standard characterization techniques for confirming the purity and structure of Zinc bis(O,O-diisopropyl) bis(dithiophosphate)?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 31P^{31}\text{P} NMR to confirm the coordination environment of phosphorus atoms, as dithiophosphate ligands exhibit distinct shifts (~90–110 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR can verify alkyl group integrity (e.g., isopropyl substituents).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify P=S (600–650 cm1^{-1}) and P-O-C (950–1050 cm1^{-1}) stretching vibrations.
  • Elemental Analysis : Validate stoichiometry (C, H, S, Zn, P). Discrepancies >0.3% suggest impurities.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What synthetic routes are commonly employed for Zinc bis(O,O-diisopropyl) bis(dithiophosphate), and how do reaction conditions influence yield?

Methodological Answer:

  • Metathesis Reaction : React sodium O,O-diisopropyl dithiophosphate with zinc chloride (ZnCl2_2) in a 2:1 molar ratio. Use anhydrous ethanol as solvent under nitrogen to prevent hydrolysis.
  • Temperature Control : Maintain 0–5°C during mixing to avoid side reactions (e.g., ligand oxidation). Yield typically ranges 70–85%.
  • Purification : Recrystallize from toluene/hexane mixtures. Monitor purity via TLC (Rf_f ~0.5 in ethyl acetate/hexane 1:4) .

Q. How does the alkyl chain length (e.g., isopropyl vs. heptyl) in zinc dithiophosphates affect their solubility and thermal stability?

Methodological Answer:

  • Solubility : Shorter alkyl chains (isopropyl) reduce solubility in nonpolar solvents (e.g., hexane) compared to longer chains (heptyl). Use polar aprotic solvents (DMF, THF) for dissolution.
  • Thermal Stability : Thermogravimetric Analysis (TGA) shows degradation onset >260°C for isopropyl derivatives, versus >316°C for heptyl analogs. Isopropyl groups may introduce steric hindrance, delaying decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the role of Zinc bis(O,O-diisopropyl) bis(dithiophosphate) in tribological applications?

Methodological Answer:

  • Surface Adsorption Studies : Employ X-ray Photoelectron Spectroscopy (XPS) to analyze sulfur and phosphorus binding energies on metal surfaces. The compound forms sacrificial films (ZnS/ZnO) under friction.
  • Tribofilm Formation : Use AFM to map film thickness (typically 50–200 nm) and Nanoindentation to measure hardness (0.5–1.5 GPa). Correlate with anti-wear performance in ASTM D4172 tests .

Q. How can contradictory data on the oxidative degradation pathways of zinc dithiophosphates be resolved?

Methodological Answer:

  • Controlled Oxidation Experiments : Expose the compound to O2_2 at 150°C and analyze products via GC-MS. Key intermediates include thiophosphoryl disulfides (S2_2P(OR)2_2) and zinc sulfate.
  • Isotopic Labeling : Use 34S^{34}\text{S}-labeled dithiophosphate to trace sulfur migration pathways. Conflicting reports on ZnS vs. ZnSO4_4 dominance may arise from moisture content or catalytic impurities .

Q. What advanced computational methods predict the ligand exchange dynamics of Zinc bis(O,O-diisopropyl) bis(dithiophosphate) in solution?

Methodological Answer:

  • Density Functional Theory (DFT) : Model ligand dissociation energies (ΔG ~15–25 kcal/mol) and solvation effects using PCM models.
  • Molecular Dynamics (MD) : Simulate solvent-shell reorganization in toluene/THF mixtures. Predict aggregation tendencies via radial distribution functions .

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